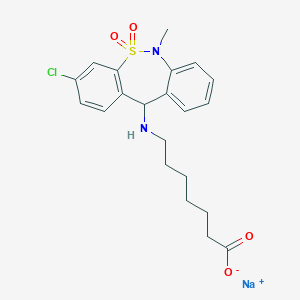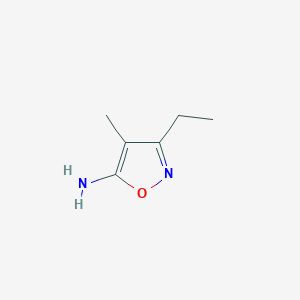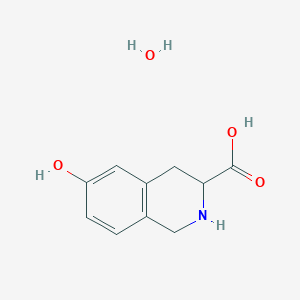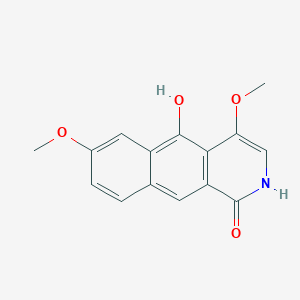
Enkleine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkleine is a natural compound that has been extensively studied for its potential therapeutic applications. It is a type of flavonoid that is found in a variety of plants, including citrus fruits, grapes, and tea leaves. Enkleine has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Wirkmechanismus
Enkleine exerts its biological effects through various mechanisms of action. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Enkleine has also been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation.
Biochemische Und Physiologische Effekte
Enkleine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Enkleine has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, enkleine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Enkleine has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. Enkleine is also easy to synthesize and can be produced in large quantities. However, there are also limitations to using enkleine in lab experiments. Enkleine has low solubility in water, which can limit its bioavailability. Additionally, enkleine can exhibit low stability under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on enkleine. One area of interest is the development of enkleine-based therapies for the treatment of various diseases. Another area of interest is the optimization of enkleine synthesis methods to improve its bioavailability and stability. Additionally, further research is needed to elucidate the precise mechanisms of action of enkleine and its potential interactions with other compounds. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of enkleine in humans.
Wissenschaftliche Forschungsanwendungen
Enkleine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Enkleine has also been studied for its potential applications in the treatment of various diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
139682-16-9 |
|---|---|
Produktname |
Enkleine |
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
5-hydroxy-4,7-dimethoxy-2H-benzo[g]isoquinolin-1-one |
InChI |
InChI=1S/C15H13NO4/c1-19-9-4-3-8-5-11-13(14(17)10(8)6-9)12(20-2)7-16-15(11)18/h3-7,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
BZQQAEIZFVBENR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C2C=C1)C(=O)NC=C3OC)O |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C2C=C1)C(=O)NC=C3OC)O |
Andere CAS-Nummern |
139682-16-9 |
Synonyme |
5-hydroxy-4,7-dimethoxybenz(g)isoquinolin-1-one enkleine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



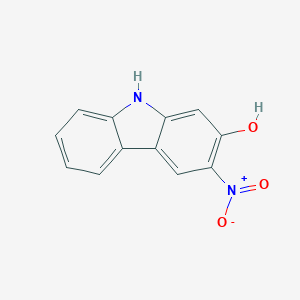
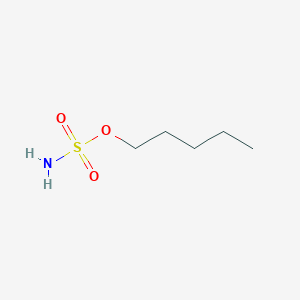
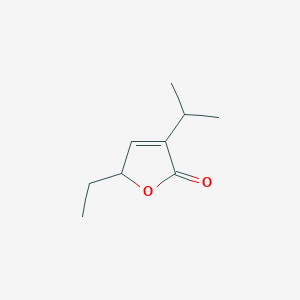

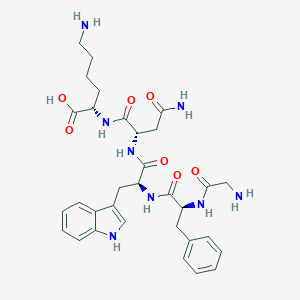
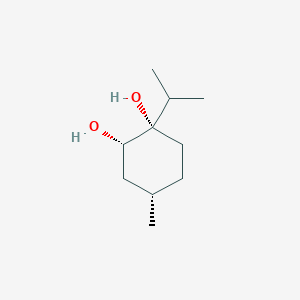
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)
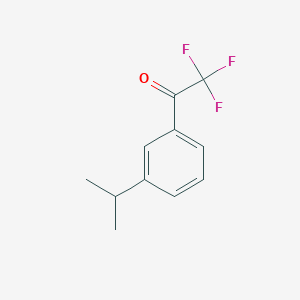
![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)
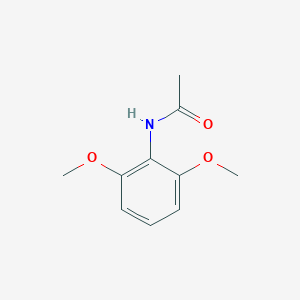
![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)
